molecular formula C18H16N4O2S B2897738 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 421590-81-0

3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2897738
CAS RN: 421590-81-0
M. Wt: 352.41
InChI Key: RWKWUTJWWNZIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on related compounds has shown that heterocyclic carboxamides, including those with pyridinyl and quinazoline moieties, are valuable intermediates in the synthesis of complex heterocyclic structures. These compounds undergo various reactions, including Diels-Alder reactions, bromination, and C-H functionalization, to yield a range of biologically active molecules. For instance, studies on intramolecular Diels-Alder reactions of 2-pyrone-6-carboxamides have demonstrated the versatility of these reactions in creating fused 1,3-cyclohexadiene systems, which serve as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986). Furthermore, the behavior of pyridinylmethylene-hydrazides under bromination conditions highlights the reactivity of these compounds in halocyclization reactions, leading to the formation of oxazolo[3,2-a]quinolines (Ukrainets et al., 2011).

Potential Antipsychotic Agents

Heterocyclic carboxamides have also been evaluated for their potential as antipsychotic agents. A study on the synthesis and evaluation of these compounds, including their binding to dopamine D2 and serotonin 5-HT2 receptors, demonstrated that certain derivatives exhibit potent in vivo activities comparable to existing antipsychotic drugs, with minimal extrapyramidal side effects (Norman et al., 1996).

Gold(III) Complex Synthesis

Research involving gold(III) complexes with chiral pyridinyl-oxazolines has explored the reactivity of the coordinated ligands and structural characterizations, demonstrating the synthetic utility of these complexes in organometallic chemistry and potential catalysis applications (Cinellu et al., 2009).

Antimicrobial and Antitubercular Activities

Compounds structurally related to 3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutic agents for infectious diseases (Gezginci et al., 1998).

properties

IUPAC Name

4-oxo-3-prop-2-enyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-8-22-17(24)14-6-5-13(9-15(14)21-18(22)25)16(23)20-11-12-4-3-7-19-10-12/h2-7,9-10H,1,8,11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWUTJWWNZIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-4-oxo-N-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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